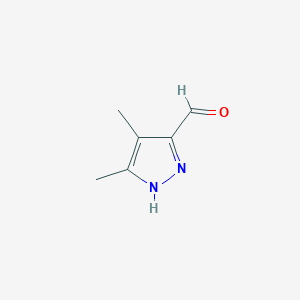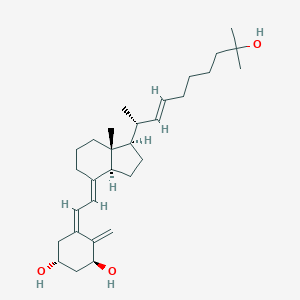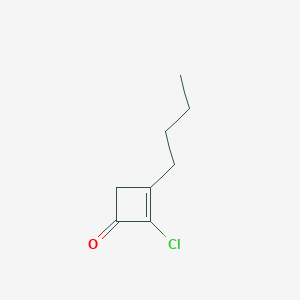![molecular formula C9H12O2 B054048 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone CAS No. 115913-30-9](/img/structure/B54048.png)
1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone” is a cage compound similar to cubane . It finds application as a phenyl-ring isostere .
Synthesis Analysis
The synthesis of “1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone” involves the flow photochemical addition of propellane to diacetyl, which allows the construction of the bicyclo pentane (BCP) core . A convenient method for acylation of [1.1.1]propellane to give BCP carboxamides and ketones has also been developed .Molecular Structure Analysis
The molecular structure of “1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone” consists of three rings of four carbon atoms each . It is a highly strained molecule .Chemical Reactions Analysis
The chemical reactions involving “1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone” include the haloform reaction of the formed diketone, which affords bicyclo [1.1.1]pentane-1,3-dicarboxylic acid .Physical And Chemical Properties Analysis
“1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone” has a molecular weight of 152.19 g/mol . It has a topological polar surface area of 34.1 Ų .Scientific Research Applications
Synthetic Chemistry and Bioisosteres
Synthetic Advances
Bicyclo[1.1.1]pentane (BCP) derivatives are pivotal for expanding the chemical space in drug discovery, offering benefits like improved permeability, solubility, and metabolic stability. The development of methods for the functionalization of BCP, particularly the synthesis of unsymmetrically 1,3-disubstituted derivatives, addresses the challenge of lacking versatile strategies for its functionalization. Radical multicomponent carboamination represents a significant advance, allowing direct synthesis of substituted BCP derivatives (Kanazawa & Uchiyama, 2018).
Bioisosterism
The BCP scaffold serves as an effective bioisostere for aromatic rings, tert-butyl groups, and alkynes, contributing to the design of molecules with enhanced pharmacokinetic profiles. The aminoalkylation of [1.1.1]propellane to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines demonstrates the scaffold's utility in streamlining the synthesis of pharmaceuticals (Hughes et al., 2019).
Novel Building Blocks and Functionalizations
Building Blocks
The synthesis of BCP aldehydes provides new avenues for creating BCP-based molecules, highlighting the importance of stable, versatile intermediates for organic synthesis and medicinal chemistry applications (Lasányi, Máth, & Tolnai, 2022).
Functionalization Techniques
Radical acylation using aldehydes opens new pathways for incorporating the BCP scaffold into bioactive molecules, further emphasizing its relevance in drug design. This methodology underscores the flexibility and broad applicability of BCP ketones in medicinal chemistry (Li, Li, Xu, & Pan, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-acetyl-1-bicyclo[1.1.1]pentanyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(10)8-3-9(4-8,5-8)7(2)11/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZKYGFCGJCPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115913-30-9 |
Source


|
| Record name | 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)



![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)